1,3-Dimethylimidazolium hexafluorophosphate

Ionic Liquid Toxicology Green Chemistry Cell Viability Assay

Generic imidazolium salts often fail in high-voltage or moisture-sensitive energy storage due to narrow electrochemical windows and hydrophilicity. 1,3-Dimethylimidazolium hexafluorophosphate [MMIM][PF₆] solves this with a unique solid-state ionic liquid profile: • Wide electrochemical window and high ionic conductivity enable safer, high-performance electrolytes for batteries and supercapacitors. • Pronounced hydrophobicity (PF₆⁻ anion) permits water-immiscible solvent/catalyst use in air-sensitive reactions. • Lower cytotoxicity vs. [BMIM][PF₆] and [BMIM][BF₄] reduces worker exposure risk in scaled processes.

Molecular Formula C5H9F6N2P
Molecular Weight 242.1 g/mol
CAS No. 243664-15-5
Cat. No. B035602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolium hexafluorophosphate
CAS243664-15-5
Synonyms1,3-dimethylimidazolenyl carbene
1,3-dimethylimidazolium
1,3-dimethylimidazolium chloride
1,3-dimethylimidazolium dimethylphosphate
1,3-dimethylimidazolium dimethylphosphite
1,3-dimethylimidazolium hexafluorophosphate
Molecular FormulaC5H9F6N2P
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
InChIKeyGHHQXGQUBHYUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylimidazolium Hexafluorophosphate Selection Guide


1,3-Dimethylimidazolium hexafluorophosphate (CAS 243664-15-5), also denoted as [MMIM][PF₆] or [C₁mim]PF₆, is a room-temperature ionic liquid (RTIL) belonging to the 1,3-dialkylimidazolium hexafluorophosphate class. It consists of a 1,3-dimethylimidazolium cation paired with a hexafluorophosphate anion [1]. This compound is a solid at ambient temperature, distinguishing it from many liquid imidazolium salts, and exhibits a unique combination of physical properties—including low vapor pressure, high thermal stability, and a wide electrochemical window—that render it a valuable candidate for electrolyte, solvent, and material science applications [2].

1,3-Dimethylimidazolium Hexafluorophosphate vs. Generic Substitutes


Imidazolium-based ionic liquids are not interchangeable commodities; even small variations in cation alkyl substitution or anion identity produce profound shifts in physicochemical and biological properties. For instance, changing the anion from chloride to hexafluorophosphate dramatically alters hydrophobicity, water miscibility, and thermal stability [1]. Similarly, substituting a butyl group for a methyl group on the imidazolium ring increases cytotoxicity and modifies ionic conductivity and electrochemical stability [2]. The data presented in Section 3 demonstrate that 1,3-dimethylimidazolium hexafluorophosphate occupies a distinct performance niche that generic 1-alkyl-3-methylimidazolium salts or alternative anions cannot replicate, justifying a targeted procurement strategy rather than ad hoc substitution.

Key Evidence for 1,3-Dimethylimidazolium Hexafluorophosphate


Reduced Cytotoxicity Compared to Imidazolium Analogs

In a head-to-head cytotoxicity assessment using the MTT assay on human HeLa and fish CCO cell lines, 1,3-dimethylimidazolium hexafluorophosphate ([MMIM][PF₆]) exhibited the lowest cytotoxic effect among four imidazolium ionic liquids tested [1]. The study ranked the compounds in order of decreasing cytotoxicity: [BMIM][Tf₂N] (most cytotoxic) > [BMIM][BF₄] > [BMIM][PF₆] > [MMIM][PF₆] (least cytotoxic). The effect was concentration-dependent and correlated with both anion identity and n‑alkyl chain length.

Ionic Liquid Toxicology Green Chemistry Cell Viability Assay

Large Crystal Polymorphism Difference

Calorimetric studies revealed that 1,3-dimethylimidazolium hexafluorophosphate crystallizes in two polymorphic forms, α and β, with melting points of 364.3 K (∼91 °C) and 314.3 K (∼41 °C), respectively—a difference of approximately 50 K [1]. This ΔTₘ is substantially larger than that observed in other polymorphic RTILs; for example, [i‑C₃mim]Br exhibits a 32 K difference, while [C₄C₁mim]Cl shows only a 21 K difference [1].

Crystal Polymorphism Thermal Analysis Phase Behavior

Superior Electrochemical Window and Conductivity

A comparative electrochemical study of 1,3-dimethylimidazolium-based ionic liquids demonstrated that they possess higher electrical conductivity and wider electrochemical windows than many 1‑alkyl‑3‑methylimidazolium-based ILs bearing the same anions [1]. This performance advantage is attributed to the higher structural symmetry, stronger cation–anion interaction, and smaller size of the 1,3‑dimethylimidazolium cation [1].

Electrolyte Design Electrochemical Stability Ionic Conductivity

Enhanced Hydrophobicity vs. Chloride Salts

Molecular dynamics simulations comparing water–ionic liquid mixtures showed that 1,3-dimethylimidazolium hexafluorophosphate is substantially more hydrophobic than the corresponding chloride salt ([MMIM]Cl) [1]. The hexafluorophosphate anion induces differences in the sign of both excess volumes and enthalpies of mixing, confirming a fundamental shift in water interaction [1].

Solvent Selection Biphasic Catalysis Water Sensitivity

Thermal Stability Advantage Over Halide Salts

Thermogravimetric analysis (TGA) studies on a series of alkyl‑imidazolium salts established that counter anion identity strongly influences thermal stability [1]. Specifically, imidazolium salts bearing PF₆⁻, N(SO₂CF₃)₂⁻, and BF₄⁻ anions are thermally more stable than their halide (Cl⁻, Br⁻) counterparts [1]. This places 1,3‑dimethylimidazolium hexafluorophosphate in the high‑stability tier of imidazolium ionic liquids.

High‑Temperature Processing Thermal Decomposition Ionic Liquid Stability

Reduced Charge Ordering vs. Chloride Analog

Neutron diffraction experiments coupled with empirical potential structure refinement (EPSR) revealed significant structural differences between liquid 1,3‑dimethylimidazolium hexafluorophosphate and 1,3‑dimethylimidazolium chloride [1]. The larger PF₆⁻ anion reduces charge ordering compared to Cl⁻, leading to a more disordered ionic network that influences transport properties such as viscosity and ionic mobility [1].

Ionic Liquid Structure Neutron Diffraction Charge Ordering

1,3-Dimethylimidazolium Hexafluorophosphate Applications


Green Electrolyte for Energy Storage

The combination of a wide electrochemical window and high ionic conductivity, relative to 1‑alkyl‑3‑methylimidazolium analogs [1], makes 1,3‑dimethylimidazolium hexafluorophosphate an attractive electrolyte component for next‑generation energy storage devices. Its low volatility and high thermal stability also address safety concerns associated with conventional organic carbonate electrolytes [2].

Moisture-Sensitive Catalysis

The pronounced hydrophobicity of the PF₆⁻ anion, contrasted with hydrophilic chloride salts [1], enables the use of this ionic liquid as a water‑immiscible solvent or co‑catalyst in reactions requiring strict exclusion of moisture (e.g., Friedel–Crafts acylations, Diels–Alder cycloadditions). Its thermal stability further supports prolonged reaction times at elevated temperatures without degradation.

Low-Toxicity Solvents and Extraction

Given its lower cytotoxicity ranking relative to commonly used [BMIM][PF₆] and [BMIM][BF₄] [1], 1,3‑dimethylimidazolium hexafluorophosphate is a preferred candidate for industrial processes where worker exposure or environmental release is a concern. Applications include metal ion extraction, biomass processing, and pharmaceutical intermediate synthesis.

Temperature-Responsive Phase-Change Materials

The existence of two polymorphic crystal phases with a melting point difference of ≈50 K [1] provides a unique handle for designing materials with bistable thermal behavior. This property can be exploited in thermal energy storage, temperature‑sensitive switches, or rheological fluids that undergo abrupt property changes upon heating or cooling.

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